Tert-butyl N-(2-azidopyridin-4-yl)carbamate
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Description
Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of pyridine and is primarily used as a reagent in organic synthesis. It has also been studied for its potential use in the development of new drugs and treatments.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Tert-butyl N-(2-azidopyridin-4-yl)carbamate, as a representative of tert-butyl carbamate derivatives, plays a significant role in synthetic chemistry, particularly in the context of protective group strategies and chemical transformations. For instance, Lebel and Leogane (2005) demonstrated the utility of tert-butyl carbamate in a mild and efficient one-pot Curtius rearrangement, where the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement to yield the desired tert-butyl carbamate at low temperatures, showcasing its application in synthesizing protected amino acids (Lebel & Leogane, 2005).
Material Science and Solar Cell Applications
In the field of material science, particularly in the development of dye-sensitized solar cells, tert-butyl derivatives have been studied for their effects on the performance of solar cells. Boschloo et al. (2006) investigated the impact of 4-tert-butylpyridine addition to redox electrolytes, finding significant improvements in open-circuit potential due to shifts in the TiO2 band edge and increased electron lifetime. This highlights the potential of tert-butyl derivatives in enhancing the efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).
Advanced Synthesis of Complex Molecules
Tert-butyl carbamate derivatives have been instrumental in the advanced synthesis of complex molecules, offering selective protection and functionalization avenues. For instance, the synthesis of penta-N-protected polyamide derivatives demonstrates the utility of tert-butyl carbamate for achieving selective deprotection and acylation, facilitating the construction of molecules with diverse functional groups (Pak & Hesse, 1998). Similarly, the development of stable azomethine ylid precursors by Alker, Harwood, and Williams (1997) showcases the role of tert-butyl carbamate derivatives in facilitating reactions under milder conditions compared to traditional methods, thus expanding the toolkit for synthetic chemists (Alker, Harwood, & Williams, 1997).
properties
IUPAC Name |
tert-butyl N-(2-azidopyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-4-5-12-8(6-7)14-15-11/h4-6H,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSBHWVXGLPVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-azidopyridin-4-yl)carbamate |
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